molecular formula C18H14F3N5O5 B2497209 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one CAS No. 343373-30-8

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one

Cat. No.: B2497209
CAS No.: 343373-30-8
M. Wt: 437.335
InChI Key: HDGSHYPTTZBINH-UHFFFAOYSA-N
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Description

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C18H14F3N5O5 and its molecular weight is 437.335. The purity is usually 95%.
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Scientific Research Applications

Thermal Stability and Acoustic Fingerprint Spectra

The compound's thermal stability and acoustic fingerprint spectra have been studied using pulsed photoacoustic techniques. The research indicated that the bond lengths of chemical substituents attached to the para position of the phenyl ring significantly influence the thermal stability of this and similar nitro-rich 1,2,4-triazoles. These compounds exhibited a multi-step decomposition mechanism and distinctive behavior as propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Photoinduced Reactions and Chemical Transformations

The compound's chemistry has been explored through photoinduced reactions, demonstrating its reactivity and potential as a precursor for other chemically interesting molecules. For instance, irradiation of related azirines in the presence of azodicarboxylic acid diethylester yields compounds that further transform into various 1,2,4-triazolines under different conditions, highlighting the compound's versatile reactivity in light-induced conditions (Gilgen, Heimgartner, & Schmid, 1974).

Synthesis of Derivatives and Potential Applications

The compound serves as a building block for synthesizing various derivatives with potential practical applications. Research has demonstrated the synthesis of various trifluoromethyl sulfones and perfluoroalkanesulfonamides from related azole compounds, suggesting its use in creating compounds with diverse functional groups and potential utility in different chemical domains (Meshcheryakov & Shainyan, 2004).

Potential in High-Energy Materials

Derivatives of the compound have been studied for their potential in designing high-energy materials. The structural studies and thermal analysis suggest that certain derivatives exhibit high density and good thermal stability, making them interesting candidates for composite high-energy materials (Semenov, Shevelev, Bruskin, Shakhnes, & Kuz’min, 2017).

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O5/c1-10(2)11-3-5-13(6-4-11)23-9-22-24(17(23)27)16-14(25(28)29)7-12(18(19,20)21)8-15(16)26(30)31/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGSHYPTTZBINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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